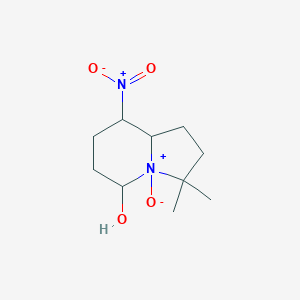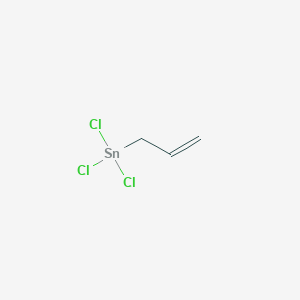
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is a chemical compound known for its unique structure and properties. It contains a five-membered cyclopentane ring, an imine group, a dithioester group, and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate typically involves the reaction of cyclopentanecarbodithioic acid with an appropriate oxobutyl derivative. The reaction conditions often include the use of a base to facilitate the formation of the imine group and a suitable solvent to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The dithioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dithioester group can undergo redox reactions, affecting cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarbodithioic acid derivatives: Compounds with similar dithioester groups.
Iminocyclopentane derivatives: Compounds with similar imine groups.
Oxobutyl derivatives: Compounds with similar ketone groups
Uniqueness
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
63018-12-2 |
|---|---|
Formule moléculaire |
C10H15NOS2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
3-oxobutyl 2-iminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C10H15NOS2/c1-7(12)5-6-14-10(13)8-3-2-4-9(8)11/h8,11H,2-6H2,1H3 |
Clé InChI |
DJUHGRJEKXZXKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCSC(=S)C1CCCC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14494236.png)

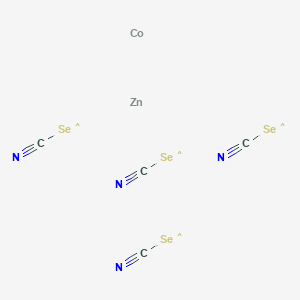
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
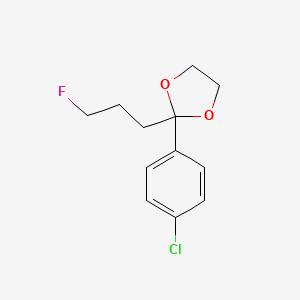


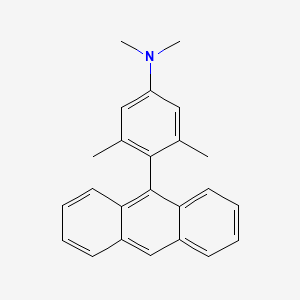

![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
